molecular formula C25H16O12 B076142 Griseorhodin A CAS No. 11048-91-2

Griseorhodin A

Cat. No. B076142
CAS RN: 11048-91-2
M. Wt: 508.4 g/mol
InChI Key: MRNNMFMPNANLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Griseorhodin A is a natural product derived from the fermentation of Streptomyces bacteria. It has been found to have various biological activities, including antibacterial, antifungal, and antitumor properties.

Scientific Research Applications

Bioactivity and Biosynthesis

Griseorhodin A, a compound with significant bioactivity, is a member of the griseorhodin family. These aromatic polyketides are known for their inhibition of HIV reverse transcriptase and human telomerase. The diverse bioactivity of griseorhodins is mainly due to enzymatic oxidations influencing their profile. Notably, griseorhodins have shown enhancement in calcium uptake in mouse dorsal root ganglion primary cell culture assays and binding activity in human dopamine active transporter assays (Lin et al., 2014).

The biosynthesis of griseorhodin A involves a unique epoxyspiroketal moiety critical for its activity. The tailoring enzymes in its biosynthesis have been studied, shedding light on the oxidative modification of its polyaromatic tridecaketide precursor (Li & Piel, 2002).

Synthetic Approaches

Efforts have been made to synthetically access the carbon skeleton of griseorhodin A. A synthetic strategy involving acid-mediated spirocyclisation of a dihydroxyketone was developed, balancing the electronic interactions between naphthalene and isocoumarin ring systems (Atkinson et al., 2015).

Structural and Chemical Properties

The absolute configurations of griseorhodin A and other related compounds have been established using methods like vibrational circular dichroism (VCD) and density functional theory (DFT) calculations, contributing to a deeper understanding of their chemical nature (Ortega et al., 2017).

Pharmacophore Generation

Griseorhodin A's unique spiroketal moiety is integral to its bioactivity. The biosynthesis involves the cleavage of four carbon-carbon bonds in a polyketide precursor, followed by an unusual epoxidation process. These insights are crucial for understanding the intricate biosynthetic pathways and potential for bioactive compound development (Yunt et al., 2009).

properties

CAS RN

11048-91-2

Product Name

Griseorhodin A

Molecular Formula

C25H16O12

Molecular Weight

508.4 g/mol

IUPAC Name

2',3,4,9-tetrahydroxy-7-methoxy-6'-methylspiro[3H-benzo[f][1]benzofuran-2,14'-5,12,15-trioxatetracyclo[8.5.0.03,8.011,13]pentadeca-1(10),2,6,8-tetraene]-4',5,8-trione

InChI

InChI=1S/C25H16O12/c1-6-3-7-4-8-19(17(29)11(7)24(32)34-6)36-25(23-20(8)35-23)22(31)14-16(28)12-9(26)5-10(33-2)15(27)13(12)18(30)21(14)37-25/h3-5,20,22-23,28-31H,1-2H3

InChI Key

MRNNMFMPNANLHB-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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